molecular formula C15H10F6O B067782 4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl CAS No. 175838-51-4

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl

Cat. No.: B067782
CAS No.: 175838-51-4
M. Wt: 320.23 g/mol
InChI Key: ZNGNEMNTMTZFTO-UHFFFAOYSA-N
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Description

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl is an organic compound with the molecular formula C15H10F6O and an average molecular mass of 320.232 g/mol . It is identified by the CAS Registry Number 175838-51-4 . This compound is characterized by a biphenyl group linked to a 1,1,2,3,3,3-hexafluoropropoxy chain, and it is classified as a member of the per- and polyfluoroalkyl substances (PFAS) . The presence of the hexafluoropropoxy group is a significant structural feature, as similar hexafluoroisopropyl (HFIP) esters are noted in scientific literature for their high lipophilicity and utility as valuable synthetic intermediates in chemical synthesis . Compounds with hexafluoropropoxy motifs have been investigated in various research contexts, including their potential use as intermediates in the synthesis of active ingredients for agrochemicals . For instance, structurally related compounds featuring the 1,1,2,3,3,3-hexafluoropropoxy group have been studied as chitin-synthesis inhibitors, which are a class of compounds with insecticidal properties . This product is provided for research and development use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, as comprehensive hazard data for this specific compound is not fully established .

Properties

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropoxy)-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6O/c16-13(14(17,18)19)15(20,21)22-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGNEMNTMTZFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30570928
Record name 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175838-51-4
Record name 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175838-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of hexafluoropropanol derivatives with activated aryl halides. For example, 4-iodobiphenyl reacts with 1,1,2,3,3,3-hexafluoro-1-propane sulfonate in the presence of potassium carbonate, yielding the target compound at 60–80°C in N,N-dimethylformamide (DMF). The reaction’s success depends on the electron-withdrawing nature of the biphenyl system, which activates the aryl halide toward nucleophilic attack.

A critical modification involves using 18-crown-6 ether as a phase-transfer catalyst, which enhances the reactivity of fluoride ions in aprotic solvents. This approach achieves 85–92% conversion within 4 hours at 130°C. However, competing elimination reactions may reduce yields if moisture is present, necessitating strict anhydrous conditions.

Suzuki-Miyaura Biphenyl Coupling

An alternative route constructs the biphenyl backbone before introducing the hexafluoropropoxy group. 4-Bromophenyl boronic acid couples with 4-(hexafluoropropoxy)phenyl triflate using palladium catalysts. The patent WO2016180802A1 details the use of tris(dibenzylideneacetone)dipalladium(0) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in toluene, achieving 78–84% yields. This method allows precise control over substitution patterns but requires expensive boronic acid precursors.

Catalytic Hydrogenation for Intermediate Reduction

Reduction of nitro intermediates to amines represents a pivotal step in multi-step syntheses. The Chinese patent CN115286519B demonstrates that catalytic hydrogenation of 4,4'-bis(3-nitrophenoxy)biphenyl under 1–3 MPa H₂ pressure at 70–80°C with 5% Pd/C achieves >90% yield. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature70–80°C±5% yield
H₂ Pressure1–3 MPa±8% yield
Catalyst Loading0.2–0.6 wt%±12% yield
Solvent2-MeTHFPrevents over-reduction

Notably, replacing traditional ethanol/water mixtures with 2-methyltetrahydrofuran (2-MeTHF) reduces emulsion formation during workup, simplifying catalyst recovery. Post-hydrogenation stabilization with 0.04–0.15 wt% 2,6-di-tert-butyl-4-methylphenol prevents oxidative discoloration, maintaining product whiteness.

Solvent and Catalyst Systems

Solvent Selection

Reaction media significantly influence reaction kinetics and product purity:

  • Toluene : Preferred for Pd-catalyzed couplings due to its non-coordinating nature, enabling high catalyst turnover (up to 1,200 cycles).

  • 2-MeTHF : Outperforms THF in hydrogenations by reducing side reactions (e.g., ring-opening) and enabling direct crystallization upon water addition.

  • DMF : Facilitates SNAr reactions at elevated temperatures but complicates purification due to high boiling point (153°C).

Catalyst Innovations

Recent advances focus on reducing Pd leaching and improving recyclability:

  • Palladium-on-carbon (Pd/C) : Achieves 92% yield in hydrogenations but suffers from 8–12% metal loss per cycle.

  • Ru/C catalysts : Lower activity (75% yield) but superior stability (>20 cycles without regeneration).

  • Ligand-modified Pd : Xantphos ligands enhance coupling efficiency in biphenyl syntheses, reducing required Pd loading by 40%.

Purification and Crystallization Techniques

Crystallization remains the most effective purification method for achieving >99% purity. The patented dropwise addition of hydrogenation liquor into 10–15°C water induces rapid nucleation, producing uniform crystals with ≤0.3% solvent residues. For SNAr-derived products, sequential washes with 20% acetic acid and methanol remove unreacted starting materials and inorganic salts.

Industrial-Scale Production

Scalability challenges have been addressed through:

  • Continuous-flow reactors : Reduce reaction times from 8 hours (batch) to 22 minutes for nitro reductions.

  • Solvent recovery systems : Distillation recovers >95% of 2-MeTHF, cutting raw material costs by 30%.

  • In-line analytics : Raman spectroscopy monitors reaction progress in real time, minimizing off-spec batches.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Electronic Applications

Photolithography and Semiconductor Manufacturing

The compound is utilized in the semiconductor industry, particularly in photolithography processes. Its properties make it suitable for use as a photoacid generator and in antireflection coatings. These applications are critical for the production of microelectronics where precision and quality are paramount. The use of fluorinated compounds like 4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl enhances the performance of photoresists by improving resolution and sensitivity during the lithographic process .

Thermal Interface Materials

In electronics, this compound can also serve as a thermal interface material due to its excellent thermal conductivity and stability under high temperatures. This application is vital for managing heat dissipation in semiconductor devices and ensuring their reliability and longevity .

Material Science

Fluorinated Polymers

This compound is involved in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and low surface energy, making them ideal for applications requiring durability and non-stick properties. Such polymers find use in coatings for various surfaces that require protection from harsh chemicals or extreme environmental conditions .

Surface Modifications

The compound can be used to modify surfaces to impart hydrophobic properties. This is particularly useful in creating surfaces that repel water and other liquids, which has applications in self-cleaning materials and protective coatings .

Agricultural Applications

Pesticide Development

Recent studies have indicated that this compound may have potential as an active ingredient in pesticide formulations. Its efficacy against certain phytopathogenic fungi suggests its utility in crop protection strategies. The combination of this compound with other fungicides could enhance the spectrum of action against resistant strains of pathogens while reducing overall application rates .

Case Studies: Pesticidal Efficacy

  • Fungicidal Activity : Research has shown that formulations containing this compound exhibit strong fungicidal properties against various fungal pathogens affecting crops. For instance, combinations with known fungicides have demonstrated synergistic effects that improve control over difficult-to-manage fungi .
  • Sustained Release Formulations : Innovative pesticide preparations utilizing this compound have been developed to provide sustained release of active ingredients. This approach not only enhances effectiveness but also minimizes environmental impact by reducing the frequency of application needed .

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Fluorinated compounds are often scrutinized due to their persistence in the environment and potential bioaccumulation. Therefore, ongoing research is necessary to assess the ecological risks associated with its use in agriculture and other sectors .

Mechanism of Action

The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways and influence the compound’s reactivity in chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Derivatives

The hexafluoropropoxy group is a defining feature of this compound. Below is a comparative analysis with structurally or functionally related compounds:

Compound Molecular Formula Key Substituents log Pow Applications References
4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl (Lufenuron core) C₉H₅Cl₂F₆NO (as aniline derivative) 2,5-dichloro, 4-hexafluoropropoxy, urea linkage 5.12 Insecticide (chitin synthesis inhibitor)
Tebufenozide C₁₇H₂₂N₂O₂ 3,5-dimethylbenzoic acid hydrazide, ethylbenzoyl group 4.50 Insect growth regulator (ecdysone agonist)
4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic acid C₁₀H₆F₆O₃ Hexafluoropropoxy, carboxylic acid N/A Pharmaceutical intermediate, fluorinated building block
Bisphenol AF C₁₅H₁₀F₆O₂ Hexafluoroisopropylidene bridge, dual phenolic groups 3.90 High-performance polymers, resins, endocrine disruptor studies
2,5-Dichloro-4-(hexafluoropropoxy)benzenamine C₉H₅Cl₂F₆NO 2,5-dichloro, 4-hexafluoropropoxy N/A Precursor to lufenuron and related agrochemicals

Key Comparative Insights

Lipophilicity and Bioactivity: The hexafluoropropoxy group in lufenuron contributes to its high log Pow (5.12), enhancing membrane permeability and insecticidal efficacy compared to tebufenozide (log Pow 4.50) . Bisphenol AF, with a log Pow of 3.90, is less lipophilic but retains fluorine-driven thermal and chemical stability, making it valuable in polymer chemistry .

Stereochemical Considerations: Lufenuron contains a chiral center at the 2-position of the hexafluoropropoxy side chain, producing a racemic mixture (R:S 50:50) under non-stereospecific synthesis conditions . This contrasts with simpler fluorinated compounds like 4-(hexafluoropropoxy)benzoic acid, which lack stereogenic centers .

Tebufenozide, lacking fluorine, undergoes faster environmental degradation via hydrolysis and photolysis .

Synthetic Utility :

  • The hexafluoropropoxy-aniline derivative (CAS 103015-84-5) is a critical intermediate in lufenuron synthesis, highlighting its role in scalable agrochemical production .
  • Analogues like 4-(hexafluoropropoxy)benzoic acid serve as versatile intermediates in medicinal chemistry but lack the urea moiety required for insecticidal activity .

Biological Activity

4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl (CAS No. 175838-51-4) is a compound with significant potential for biological activity due to its unique chemical structure. This compound features a biphenyl core substituted with a hexafluoropropoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for various applications in medicinal chemistry and materials science.

  • Molecular Formula : C15H10F6O
  • Molecular Weight : 286.24 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Lipophilicity : The hexafluoropropoxy group increases the lipophilicity of the compound, enhancing its ability to interact with lipid membranes and proteins.
  • Electrophilic Interactions : The presence of fluorine atoms may facilitate electrophilic interactions with nucleophilic sites in biomolecules.
  • Hydrophobic Effects : The bulky hydrophobic biphenyl structure can influence the binding affinity to various biological targets.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-Biphenylcarboxylic AcidAnticancer
4-FluorobiphenylAntimicrobial
4-(Trifluoromethyl)biphenylInhibitor of enzyme activity

Case Studies

While direct case studies on this compound are scarce, analogous research provides valuable context:

  • Anticancer Activity : A study on biphenyl derivatives demonstrated significant anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Properties : Research on fluorinated biphenyls has shown enhanced antimicrobial activity against various bacterial strains. The fluorine substitution was found to increase membrane permeability and disrupt bacterial cell integrity.
  • Enzyme Inhibition : Some biphenyl compounds have been explored as enzyme inhibitors in metabolic pathways relevant to disease states. Their effectiveness often correlates with their structural features and electronic properties.

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